1,2-Bis(trifluoromethyl)-4-fluoro-5-(trifluoromethylthio)benzene
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Overview
Description
1,2-Bis(trifluoromethyl)-4-fluoro-5-(trifluoromethylthio)benzene is a fluorinated aromatic compound with the molecular formula C9H3F9S. This compound is characterized by the presence of trifluoromethyl groups, a fluorine atom, and a trifluoromethylthio group attached to a benzene ring. The incorporation of multiple fluorine atoms and trifluoromethyl groups imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(trifluoromethyl)-4-fluoro-5-(trifluoromethylthio)benzene typically involves the introduction of trifluoromethyl and trifluoromethylthio groups onto a benzene ring. One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) in the presence of a catalyst. The reaction conditions often include the use of a solvent like dichloromethane (CH2Cl2) and a base such as potassium carbonate (K2CO3) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of automated systems and advanced analytical techniques further enhances the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(trifluoromethyl)-4-fluoro-5-(trifluoromethylthio)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the fluorine or trifluoromethylthio groups.
Oxidation and Reduction Reactions: The trifluoromethylthio group can be oxidized to form sulfoxides or sulfones, while reduction reactions can convert the trifluoromethyl groups to trifluoromethyl anions.
Cycloaddition Reactions: The compound can undergo cycloaddition reactions with dienes or alkynes to form cyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in anhydrous solvents.
Major Products Formed
The major products formed from these reactions include substituted benzene derivatives, sulfoxides, sulfones, and various cyclic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1,2-Bis(trifluoromethyl)-4-fluoro-5-(trifluoromethylthio)benzene has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: Its unique fluorinated structure makes it a valuable probe in studying enzyme-substrate interactions and protein-ligand binding.
Medicine: The compound is investigated for its potential use in drug discovery, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: It is used in the development of advanced materials, such as fluorinated polymers and coatings, due to its high thermal and chemical stability.
Mechanism of Action
The mechanism of action of 1,2-Bis(trifluoromethyl)-4-fluoro-5-(trifluoromethylthio)benzene involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, often through hydrogen bonding, van der Waals forces, and hydrophobic interactions.
Pathways Involved: The presence of trifluoromethyl groups enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The trifluoromethylthio group can undergo redox reactions, influencing cellular redox balance and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(trifluoromethyl)benzene: Lacks the fluorine and trifluoromethylthio groups, resulting in different chemical reactivity and applications.
1,4-Bis(trifluoromethyl)benzene: Has a different substitution pattern on the benzene ring, affecting its physical and chemical properties.
1,3-Bis(trifluoromethyl)benzene: Another isomer with distinct reactivity and applications compared to 1,2-Bis(trifluoromethyl)-4-fluoro-5-(trifluoromethylthio)benzene.
Uniqueness
This compound is unique due to the combination of trifluoromethyl, fluorine, and trifluoromethylthio groups on the benzene ring. This unique substitution pattern imparts distinct chemical reactivity, making it valuable in various scientific and industrial applications.
Properties
Molecular Formula |
C9H2F10S |
---|---|
Molecular Weight |
332.16 g/mol |
IUPAC Name |
1-fluoro-4,5-bis(trifluoromethyl)-2-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C9H2F10S/c10-5-1-3(7(11,12)13)4(8(14,15)16)2-6(5)20-9(17,18)19/h1-2H |
InChI Key |
DNTYKVUQEWHGPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)SC(F)(F)F)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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